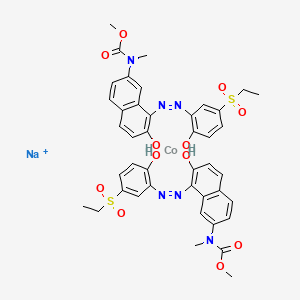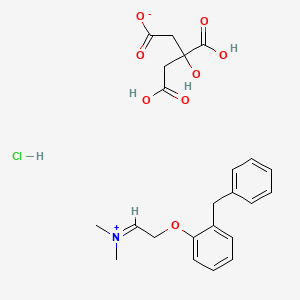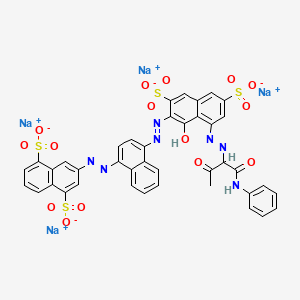
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylethenyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Attachment of Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazolepropionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, phenylethenyl group, and methylphenyl group contribute to its versatility in various applications.
Eigenschaften
CAS-Nummer |
116758-79-3 |
|---|---|
Molekularformel |
C20H17NO2S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H17NO2S/c1-14-7-10-16(11-8-14)20-17(13-19(22)23)24-18(21-20)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,23)/b12-9+ |
InChI-Schlüssel |
KTTVKFNPXZDFIY-FMIVXFBMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=CC=C3)CC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


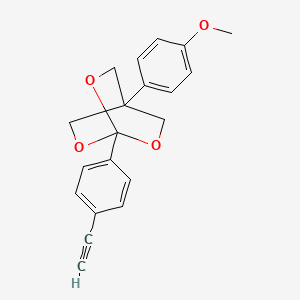
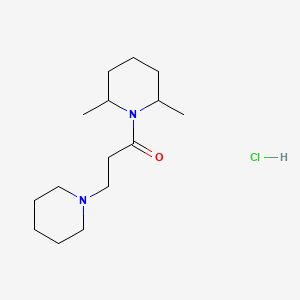
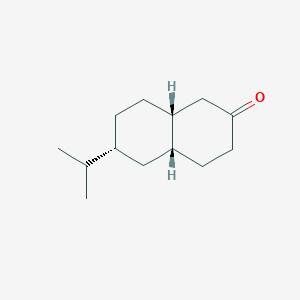

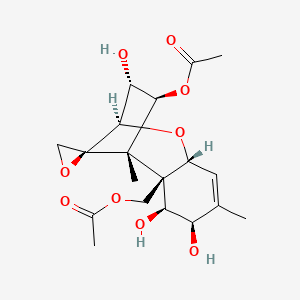
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
